(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGGFBOMSOCEIN-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to introduce the phenyl group. The final step involves the addition of a cyano group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide exhibit potent anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to act as an inhibitor of key enzymes involved in cancer metabolism has been a focal point in recent studies .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This property positions it as a candidate for developing new anti-inflammatory drugs .
Central Nervous System Disorders
Emerging research suggests that pyrazole-based compounds may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress within neural tissues .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide, particularly against fungal pathogens. Preliminary studies have indicated that similar pyrazole compounds exhibit fungicidal activity, which could be beneficial in agricultural settings .
Herbicidal Properties
Research into the herbicidal effects of this compound has shown promise in selectively targeting weed species while minimizing damage to crops. This selectivity is attributed to its ability to interfere with specific metabolic pathways in plants .
Case Study 1: Anticancer Research
In a study published by the American Chemical Society, researchers synthesized several pyrazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating strong anticancer activity .
Case Study 2: Inflammatory Disease Model
A model of carrageenan-induced paw edema in rats was used to evaluate the anti-inflammatory effects of the compound. The study found that administration of the compound resulted in a marked decrease in swelling compared to control groups, confirming its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in cell survival pathways . This inhibition can lead to apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Structural Analogues from Chromone and Thiazolidinone Families
describes compounds 1–4 (Scheme 1), which share the α,β-unsaturated cyanoenamide backbone but differ in their heterocyclic cores and substituents:
- Compound 1: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide replaces the pyrazole with a chromone ring. Chromones are known for antioxidant and anti-inflammatory activities, but the absence of the pyrazole’s nitrogen-rich structure may reduce binding affinity to metal ions or biological targets compared to the target compound .
- Compounds 2–4: These incorporate thiazolidinone or diazaphosphinane rings. For example, Compound 4 includes a 4-methoxyphenyl group but pairs it with a sulfur-rich diazaphosphinane system.
Key Structural Differences :
Pyrazole-Based Derivatives with Varied Substituents
highlights pyrazole derivatives 13d–13f , which share the pyrazole core but differ in substituents and appended functional groups:
- 13d: Features a 4-methoxyphenyl group (like the target compound) but includes a thioxothiazolidinone ring.
- 13e–13f : Substitute the methoxy group with nitro groups. The electron-withdrawing nitro substituents reduce electron density on the pyrazole ring, which may decrease stability under acidic conditions relative to the target compound’s methoxy group .
Electronic and Computational Analysis
For example:
- The cyano group in the target compound may create a stronger dipole moment compared to sulfur-containing analogs (e.g., Compound 4 in ), affecting solubility or intermolecular interactions.
Biological Activity
The compound (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Chemical Name : this compound
- Molecular Formula : C20H17N5O2
- Molecular Weight : 365.38 g/mol
- CAS Number : 1005881-58-2
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : Research has demonstrated that this compound can significantly reduce cell viability in cancer cells. For example, a study involving gastric cancer cell lines showed a dose-dependent decrease in cell proliferation upon treatment with this compound .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. Mechanistic studies revealed that it leads to the activation of pro-apoptotic markers such as cleaved PARP and caspase 3, suggesting its potential as an anticancer agent .
- Targeting Specific Pathways : The compound's mechanism of action includes the disruption of protein-protein interactions critical for cancer cell survival. For instance, it has been shown to inhibit the ELF3-MED23 interaction, which is vital for HER2 signaling in certain cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Other Biological Activities
Emerging research suggests that this compound may also possess anti-inflammatory and analgesic properties. Preliminary studies have indicated a reduction in inflammatory markers in animal models treated with this compound, warranting further investigation into its therapeutic applications beyond oncology .
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy in Gastric Cancer
In a controlled laboratory setting, this compound was tested on NCI-N87 gastric cancer cells. The study found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations of the compound .
Case Study 2: Antimicrobial Activity Assessment
A separate study evaluated the antimicrobial properties of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations ranging from 50 to 200 μg/mL, suggesting its potential utility as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for (E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide, and how can reaction conditions be optimized?
The compound can be synthesized via Knoevenagel condensation between N-phenyl-2-cyanoacetamide and 5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in ethanol under reflux with catalytic pyridine . Optimization involves adjusting reaction time (typically 7–12 hours), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide). Yield improvements (e.g., 72–85%) are achieved by slow cooling to precipitate pure crystals. Purity is confirmed via TLC and recrystallization from ethanol .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- NMR : Compare chemical shifts (e.g., pyrazole protons at δ 7.8–8.2 ppm, methoxy group at δ 3.8 ppm) and coupling constants to verify stereochemistry .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1420) .
- X-ray crystallography : Resolve the (E)-configuration and dihedral angles (e.g., 11.22° between aromatic rings) using SHELX for refinement .
Q. What spectroscopic methods are suitable for analyzing electronic properties?
- UV-Vis spectroscopy : Characterize π→π* transitions (e.g., absorption maxima at 350–400 nm) to study donor-π-acceptor (D-π-A) behavior .
- Fluorescence spectroscopy : Measure emission spectra to assess environmental sensitivity (e.g., polarity-dependent Stokes shifts) .
- IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate electron density distribution and reactivity?
Multiwfn calculates real-space functions (e.g., electrostatic potential, electron localization function) to map nucleophilic/electrophilic sites. For example:
Q. How do substituents on the pyrazole ring influence biological or photophysical activity?
- Methoxy vs. nitro groups : Compare solubility (LogP) and π-conjugation via Hammett constants. Methoxy enhances solubility but reduces electron-withdrawing effects, while nitro groups improve charge transfer but increase toxicity .
- Experimental validation : Synthesize derivatives (e.g., 4-nitrophenyl analogs) and test via enzyme inhibition assays or fluorescence quantum yield measurements .
Q. What strategies resolve contradictions in crystallographic data (e.g., twinning or disorder)?
Q. How can experimental and theoretical data discrepancies in reaction mechanisms be analyzed?
Q. What methodologies assess environmental sensitivity (e.g., pH, polarity) in optoelectronic applications?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Pharmacophore modeling : Use PyMOL or AutoDock to align derivatives and identify critical substituents (e.g., 4-methoxyphenyl for solubility) .
- Biological testing : Screen analogs against cancer cell lines (e.g., MTT assays) and correlate IC50 values with computational descriptors (e.g., logP, polar surface area) .
Q. What quality control measures ensure reproducibility in multi-step syntheses?
- In-process monitoring : Use HPLC to quantify intermediates (e.g., pyrazole-4-carbaldehyde) and ensure >95% purity before proceeding .
- Batch consistency : Validate reaction parameters (e.g., stirring rate, inert atmosphere) via statistical design of experiments (DoE) .
Methodological Notes
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and crystallographic data with CIF check reports .
- Software tools : SHELX for crystallography , Multiwfn for electron density analysis , and Gaussian for DFT calculations .
- Ethical considerations : Adhere to safety protocols for handling cyanide-containing intermediates and dispose of waste via approved channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
